molecular formula C17H14Cl2N2S B3035328 (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 2-chlorophenyl sulfide CAS No. 318234-07-0

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 2-chlorophenyl sulfide

Cat. No. B3035328
CAS RN: 318234-07-0
M. Wt: 349.3 g/mol
InChI Key: NEFIWPQKLRFWCZ-UHFFFAOYSA-N
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Description

The compound “(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 2-chlorophenyl sulfide” is a derivative of pyrazole, which is an important structural motif found in many biologically and pharmaceutically active compounds . It has been used in the synthesis of new pyrazole derivatives .


Molecular Structure Analysis

The molecular structure of a similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .

Scientific Research Applications

Antimicrobial Activity

The pyrazole ring, a key structural motif in this compound, has been associated with antimicrobial properties . Researchers have explored its potential as an antimicrobial agent against bacteria, fungi, and other pathogens. Investigating its mechanism of action and optimizing its efficacy could lead to novel antimicrobial drugs.

Anti-Inflammatory Properties

Pyrazoles and their derivatives often display anti-inflammatory effects . This compound may modulate inflammatory pathways, making it relevant for conditions like arthritis, inflammatory bowel disease, and other inflammatory disorders. Further studies are needed to validate its anti-inflammatory potential.

Antiviral Applications

Given the broad spectrum of biological activities associated with pyrazoles, including antiviral effects , this compound could be explored as a potential antiviral agent. Researchers might investigate its activity against specific viruses, such as influenza or herpesviruses.

Anticancer Research

Pyrazoles have garnered interest as potential anticancer agents . Investigating the impact of “(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 2-chlorophenyl sulfide” on cancer cell lines, understanding its mode of action, and assessing its toxicity profile are crucial steps toward evaluating its anticancer potential.

Insecticidal Properties

Certain pyrazoles exhibit insecticidal activity . Researchers could explore whether this compound affects insect pests, potentially leading to the development of eco-friendly insecticides. Understanding its selectivity and safety for non-target organisms is essential.

Plant Growth Regulation

Pyrazoles have been investigated for their impact on plant growth and development . This compound might influence plant physiology, seed germination, or root development. Researchers could explore its effects on crop yield, stress tolerance, and overall plant health.

properties

IUPAC Name

5-chloro-4-[(2-chlorophenyl)sulfanylmethyl]-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2S/c1-21-17(19)13(11-22-15-10-6-5-9-14(15)18)16(20-21)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFIWPQKLRFWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001152133
Record name 5-Chloro-4-[[(2-chlorophenyl)thio]methyl]-1-methyl-3-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 2-chlorophenyl sulfide

CAS RN

318234-07-0
Record name 5-Chloro-4-[[(2-chlorophenyl)thio]methyl]-1-methyl-3-phenyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318234-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-[[(2-chlorophenyl)thio]methyl]-1-methyl-3-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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